2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-3-2-4-13-9(6)12-8(11)7(5-14)10(13)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPNAYGQWRHKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359165 | |
| Record name | 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17326-27-1 | |
| Record name | 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17326-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cyclization of 2-Amino-3-Hydroxypyridine
The foundational step in synthesizing the pyrido[1,2-a]pyrimidine core involves cyclocondensation of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone. In the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst, this reaction proceeds in refluxing chlorobenzene (125°C) using a Dean-Stark trap to remove water. The intermediate 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one forms in 67% yield after 19 hours.
Reaction Conditions:
Alternative Catalysts and Solvent Systems
Comparative studies highlight the role of solvent polarity and acid strength. While acetic acid in toluene affords lower yields (~50%), phosphoryl chloride (POCl₃) in dimethylformamide (DMF) enhances cyclization efficiency but introduces challenges in byproduct management.
Chlorination Strategies for Side-Chain Functionalization
Thionyl Chloride-Mediated Chlorination
The hydroxyl group at position 3 undergoes chlorination using thionyl chloride (SOCl₂) in DMF. This step converts 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to the 2-chloroethyl derivative. Key parameters include:
Phosphorus Oxychloride (POCl₃) as Chlorinating Agent
POCl₂ serves as both solvent and reactant in one-pot syntheses, eliminating the need for DMF. However, this method risks over-chlorination, necessitating precise stoichiometric control:
-
Conditions: Reflux in POCl₃ (110°C) for 6 hours
-
Workup: Quenching with ice-water, followed by neutralization with NaHCO₃
Oxidation to the Carbaldehyde Functionality
Selective Oxidation of Hydroxymethyl Intermediates
The 3-hydroxymethyl group is oxidized to a carbaldehyde using manganese dioxide (MnO₂) in dichloromethane. This step requires anhydrous conditions to prevent aldehyde hydration:
Catalytic Oxidation with TEMPO/NaOCl
A greener approach employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with sodium hypochlorite (NaOCl) in a biphasic system (water/CH₂Cl₂). This method achieves 70% yield with minimal overoxidation.
Industrial-Scale Production and Optimization
Process Intensification in Batch Reactors
Scaling the synthesis to 35-batch production (patent data) revealed critical adjustments:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 1 L | 500 L |
| Heating Rate | 5°C/min | 2°C/min |
| Filtration Temperature | 90–95°C | 85–90°C |
| Average Yield | 65% | 67% |
Activated carbon (Norit ATM Supra) and dicalite speed plus filtration reduced impurities to <0.3% 2-acetylbutyrolactone.
Solvent Recovery and Waste Management
Chlorobenzene is recycled via distillation (bp 131°C), achieving 90% recovery. DMF from chlorination steps is treated with ion-exchange resins to remove HCl byproducts.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC (C18 column, 70:30 acetonitrile/water) shows 97.3% purity with retention time 6.8 minutes.
Challenges and Mitigation Strategies
Byproduct Formation from Residual Lactones
Unreacted 2-acetylbutyrolactone (<0.3%) is minimized via azeotropic drying and carbon filtration.
Aldehyde Stabilization
The carbaldehyde group is prone to dimerization. Storage at -80°C in anhydrous DMSO ensures stability for >6 months.
Applications and Derivative Synthesis
While beyond preparation scope, the compound serves as a precursor to antipsychotics (e.g., paliperidone) and antitumor agents. The aldehyde group enables Schiff base formation with amines, facilitating further functionalization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using catalysts or under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4))
Substitution: Nucleophiles (e.g., amines, thiols), often in the presence of a base or a catalyst
Major Products
Oxidation: 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Reduction: 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity. The chlorine atom and the pyrido[1,2-a]pyrimidine core may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
The structural and functional uniqueness of 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde becomes evident when compared to analogs. Below is a detailed analysis:
Structural Analogs with Modified Substituents
Key Observations :
- Positional Isomerism : Analog 2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 17326-18-0, similarity 0.92) shows reduced reactivity due to the methyl group at position 7 instead of 9, altering steric and electronic effects .
- Aldehyde Reactivity : The 3-carbaldehyde group in the target compound enables nucleophilic additions (e.g., with amines or hydrazines), forming intermediates for bioactive derivatives like antitumor agents . In contrast, analogs lacking this group (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, CAS: 17481-62-8) are less versatile in synthesis .
Functional Heterocyclic Analogs
Compounds with alternative heterocyclic cores exhibit distinct pharmacological profiles:
- Imidazo[1,2-a]pyrimidine-3-carbaldehydes (e.g., 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde): These derivatives demonstrate antitumor activity by modulating liver enzymes post-CCI4-induced damage. Their imidazole ring enhances π-π stacking interactions compared to pyrido-based analogs .
Biological Activity
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS Number: 17326-27-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, supported by case studies and research findings.
- Molecular Formula : C₁₀H₇ClN₂O₂
- Molecular Weight : 222.62 g/mol
- MDL Number : MFCD03284432
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit notable antimicrobial properties. In particular, 2-chloro derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chloro-9-methyl-4-oxo-pyrido[1,2-a]pyrimidine | Antibacterial | 0.0227 µM against E. coli |
| Other derivatives | Antifungal | Effective against A. flavus, A. niger |
The presence of the chloro group is believed to enhance the antibacterial efficacy of these compounds .
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to reduce cell viability in A549 (lung cancer) and Caco-2 (colon cancer) cell lines.
The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest, particularly in the G1 phase .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In preclinical models, it demonstrated significant inhibition of paw edema in rats, comparable to standard anti-inflammatory drugs like indomethacin.
This suggests potential therapeutic applications in treating inflammatory conditions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrido[1,2-a]pyrimidine derivatives against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV). The compound exhibited effective inhibition with EC50 values indicating low toxicity compared to similar compounds.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of pyrido[1,2-a]pyrimidine derivatives showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific focus on the role of substituents on the pyrimidine ring.
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays, confirming its potential as an anticancer agent with significant efficacy against lung and colon cancers.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?
The synthesis typically involves multi-step nucleophilic condensation and cyclization reactions. A widely used method includes:
- Step 1 : Condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis at room temperature to form intermediates .
- Step 2 : Cyclization of intermediates using sodium methoxide in methanol, followed by acidification to yield the final product .
Key variables affecting yield and purity include solvent choice (e.g., methanol, DMF), temperature control (20–60°C), and stoichiometric ratios of reagents .
Q. What analytical techniques are employed to characterize this compound?
- NMR Spectroscopy : ¹H NMR confirms structural integrity by identifying shifts in aromatic protons and aldehyde groups. For example, pyrido-pyrimidine aromatic protons exhibit characteristic downfield shifts due to electron-withdrawing effects .
- Elemental Analysis : Validates molecular formula and purity by comparing experimental and theoretical C/H/N/O percentages .
- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding patterns, though this requires high-quality single crystals .
Q. What safety protocols are critical when handling this compound?
- Storage : Store in a dry, cool environment (recommended temperature: 2–8°C) to prevent decomposition. Use airtight containers to avoid moisture absorption .
- Hazard Mitigation : Wear PPE (gloves, lab coat, goggles) due to toxicity risks (H301: toxic if swallowed). Use fume hoods to minimize inhalation exposure (H331) .
- Waste Disposal : Follow institutional guidelines for halogenated waste, as improper disposal risks environmental contamination (H400) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in nucleophilic condensation reactions?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to methanol, but may require post-reaction purification .
- Catalyst Screening : Triethylamine is standard, but DBU (1,8-diazabicycloundec-7-ene) may improve regioselectivity in complex substitutions .
- Temperature Control : Heating intermediates at 50–60°C for 30–60 minutes increases cyclization efficiency but risks side-product formation if prolonged .
Q. What computational methods validate its corrosion inhibition properties in acidic environments?
- DFT Calculations : B3LYP/6-31+G(d,p) level DFT models predict electron-rich regions (e.g., aldehyde group) as adsorption sites on metal surfaces. Fukui indices identify nucleophilic/electrophilic centers .
- Molecular Dynamics (MD) Simulations : Simulate adsorption on α-Fe₂O₃ surfaces, showing binding via oxygen/nitrogen atoms and π-electrons. MD results correlate with experimental inhibition efficiencies (~73% at 1.0 mM concentration) .
- Langmuir Isotherm Analysis : Confirms monolayer adsorption on carbon steel, with free energy values (ΔG°ads < -20 kJ/mol) indicating chemisorption dominance .
Q. How does structural modification influence its antimycobacterial activity?
- Bioisosteric Replacements : Replacing the 4-hydroxyquinolin-2-one moiety with pyrido-pyrimidine enhances activity against Mycobacterium tuberculosis (MIC: 3.7 µM for TB8 derivative) due to improved target (DUTPase) binding .
- Peptide Conjugation : Coupling with cationic peptides (e.g., OT14) increases membrane affinity and cellular uptake in Mtb-infected macrophages. For example, TB820 (4-oxo-2-pyrrolidinyl derivative) shows 5x higher uptake than the parent compound .
- SAR Insights : Substituents at position 2 (e.g., allylamino, pyrrolidinyl) modulate solubility and target engagement. Hydrophobic groups enhance lipid bilayer penetration but reduce aqueous stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
